2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
説明
This compound features a central ethanone scaffold linked to a 4-chlorophenylsulfonyl group and a piperazine moiety substituted with a 4-methoxybenzo[d]thiazol-2-yl group. The methoxy substituent may improve solubility and modulate electronic effects. Such compounds are primarily investigated for antiproliferative and anticancer activities, as seen in related derivatives .
特性
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-28-16-3-2-4-17-19(16)22-20(29-17)24-11-9-23(10-12-24)18(25)13-30(26,27)15-7-5-14(21)6-8-15/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZLPMALJLUKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the sulfonyl, piperazine, or heterocyclic moieties. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) exhibit higher melting points (154–177°C) compared to methoxy or benzothiazol derivatives (123–137°C), likely due to enhanced crystallinity and intermolecular interactions .
- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~550 g/mol) is comparable to derivatives like 7o (558 g/mol), but the 4-methoxy group may improve solubility relative to nitro or trifluoromethyl analogs .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during sulfonylation to prevent side reactions .
- Solvent Selection : Use anhydrous dichloromethane or DMF to enhance reagent solubility and reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields (>90%) .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?
Basic Research Question
Q. Advanced Application :
- HSQC/HMBC NMR : Resolve ambiguities in heterocyclic ring substitution patterns by correlating proton and carbon shifts .
- FT-IR : Confirm sulfonyl (1150–1300 cm⁻¹) and ketone (1680–1720 cm⁻¹) functional groups .
How can computational modeling predict the biological targets of this compound, and what validation methods are recommended?
Advanced Research Question
Methodology :
Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin 5-HT2A, dopamine D2) based on the piperazine moiety’s affinity for GPCRs .
QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .
Q. Validation :
- In Vitro Binding Assays : Compare docking scores with radioligand displacement results (e.g., Ki values) .
- Mutagenesis Studies : Validate predicted binding residues (e.g., Asp3.32 in 5-HT2A) via site-directed mutagenesis .
What strategies address contradictory data in pharmacological assays involving this compound?
Advanced Research Question
Common Contradictions :
- Varied IC50 Values : Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. MAO-A).
Q. Resolution Strategies :
Dose-Response Curves : Perform 8-point dilution series to ensure accurate IC50 calculation .
Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
Structural Analogs : Compare activity of derivatives to identify critical pharmacophores .
What are the key considerations in designing experiments to study the metabolic stability of this compound?
Advanced Research Question
Experimental Design :
In Vitro Models :
- Hepatic Microsomes : Incubate with NADPH to assess CYP450-mediated degradation (t1/2 calculation) .
- LC-MS/MS Analysis : Monitor parent compound depletion and metabolite formation (e.g., demethylated or sulfoxide derivatives) .
Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzothiazole ring to block oxidative metabolism .
Q. Data Interpretation :
- High Clearance : If t1/2 < 30 min, consider prodrug strategies or formulation enhancements (e.g., nanoencapsulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
